2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
Overview
Description
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid is an organic compound with the molecular formula C16H19BrO2. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopentylpropanoic acid moiety. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid typically involves multiple steps:
Bromination: The starting material, 4-methylphenylpropanoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group.
Cyclopentylation: The brominated intermediate is then subjected to a Friedel-Crafts alkylation reaction with cyclopentyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the cyclopentylpropanoic acid derivative.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of amines, ethers, or thioethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic agents.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Utilized in the study of biochemical pathways and enzyme interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloromethyl)phenyl)-2-cyclopentylpropanoic acid
- 2-(4-Methyl)phenyl)-2-cyclopentylpropanoic acid
- 2-(4-Hydroxymethyl)phenyl)-2-cyclopentylpropanoic acid
Uniqueness
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, methyl, or hydroxymethyl analogs. The bromine atom’s larger size and higher electronegativity make it a more reactive electrophile, enabling a broader range of chemical transformations.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-2-cyclopentylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO2/c1-15(14(17)18,12-4-2-3-5-12)13-8-6-11(10-16)7-9-13/h6-9,12H,2-5,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOUGMMMUUPBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)(C2=CC=C(C=C2)CBr)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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